![molecular formula C21H23ClN2O3 B5003203 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of significant scientific research. It is commonly referred to as CP-55940 and is a synthetic compound that acts as a cannabinoid receptor agonist. CP-55940 is a potent compound that has been studied for its potential use in pain management, cancer treatment, and other medical applications.
Mécanisme D'action
CP-55940 acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, CP-55940 can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
CP-55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and immunomodulation. It has been shown to reduce pain sensation in animal models of acute and chronic pain, making it a potential candidate for the treatment of chronic pain conditions. CP-55940 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory conditions. Additionally, it has been shown to modulate immune function, potentially making it a candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages and limitations for lab experiments. One advantage is its potency, as it is a highly potent compound that can produce significant effects at low concentrations. Additionally, it has been extensively studied, and there is a significant body of literature on its effects and mechanisms of action. However, one limitation is its complexity, as the synthesis of CP-55940 is a complex process that requires expertise in organic chemistry. Additionally, its potency can also be a limitation, as it can be difficult to control the dose and produce consistent results.
Orientations Futures
There are several future directions for the study of CP-55940. One potential direction is the development of new analogs and derivatives of CP-55940 that may have improved efficacy or reduced side effects. Additionally, further research is needed to fully understand the mechanisms of action of CP-55940 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CP-55940 in humans, particularly for the treatment of chronic pain and cancer.
Méthodes De Synthèse
The synthesis of CP-55940 involves several steps, including the reaction of 4-chlorobenzyl cyanide with 4-propoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-1-(4-propoxyphenyl)butane to form the final product. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CP-55940 has been the subject of significant scientific research due to its potential use in medical applications. It has been studied for its potential use in pain management, cancer treatment, and other medical applications. CP-55940 has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in preclinical studies.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-13-27-18-9-7-17(8-10-18)24-20(25)14-19(21(24)26)23-12-11-15-3-5-16(22)6-4-15/h3-10,19,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBRBZEOAYPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)
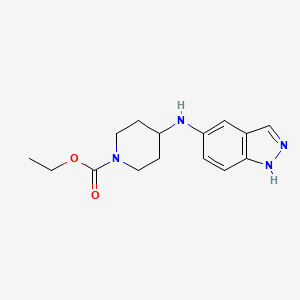

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
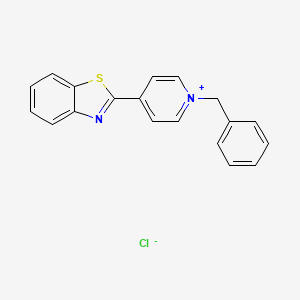
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
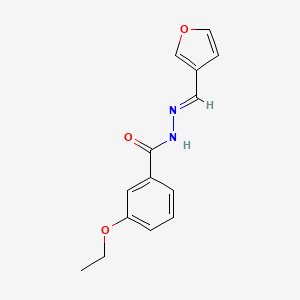
![N-[(1-methyl-4-piperidinyl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
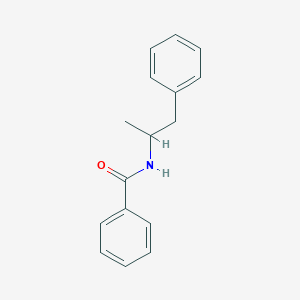
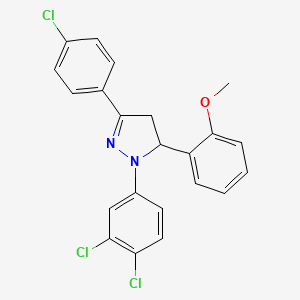
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)